(3beta)-cholest-5-en-3-yl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
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Overview
Description
The compound 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.
Introduction of the functional groups: This involves various organic reactions such as alkylation, acylation, and esterification to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-Cholesten-3-one: A structurally similar compound with a cyclopenta[a]phenanthrene core.
7-Dehydrocholesterol: Another related compound with similar functional groups.
Uniqueness
The uniqueness of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE lies in its specific arrangement of functional groups and the potential for unique biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C43H60O5 |
---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate |
InChI |
InChI=1S/C43H60O5/c1-26(2)10-9-11-28(4)34-16-17-35-33-15-14-29-24-30(18-20-42(29,5)36(33)19-21-43(34,35)6)47-39(44)25-46-37-22-27(3)23-38-40(37)31-12-7-8-13-32(31)41(45)48-38/h14,22-23,26,28,30,33-36H,7-13,15-21,24-25H2,1-6H3/t28-,30+,33+,34-,35+,36+,42+,43-/m1/s1 |
InChI Key |
YCPXMBZNXACYKW-LSLZGGBJSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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